3-(2-Hydroxy-2-methylpropyl)benzoic acid
Description
Historical Context and Initial Academic Interest in Benzoic Acid
The discovery of benzoic acid dates back to the 16th century through the dry distillation of gum benzoin. wikipedia.org However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. wikipedia.org Their work on benzoic acid and its relationship with hippuric acid was a landmark in the early development of organic chemistry. wikipedia.org In 1875, the discovery of its antifungal properties by Salkowski opened up new avenues for its application and academic investigation. wikipedia.org
Rationale for Comprehensive Academic Investigation of Benzoic Acid and its Derivatives
The academic investigation of benzoic acid and its derivatives is driven by several key factors:
Natural Occurrence and Biosynthesis: Benzoic acid and its esters are found in many plants, where they play a role in biosynthesis and defense mechanisms. wikipedia.org Understanding these natural pathways is of significant interest in plant biology and biochemistry.
Industrial Importance: Benzoic acid is a crucial precursor for the synthesis of a wide range of organic compounds, including phenols, caprolactam for nylon production, and various esters used as plasticizers.
Biological Activity: Many derivatives of benzoic acid exhibit diverse biological activities, making them attractive targets for drug discovery and development. rasayanjournal.co.inresearchgate.net Research has explored their potential as antimicrobial, anti-inflammatory, and even anticancer agents. rasayanjournal.co.inresearchgate.net
Food Preservation: The salts of benzoic acid, such as sodium benzoate, are widely used as food preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds. wikipedia.org
Research Objectives and Scope for Studies of Benzoic Acid Derivatives
The primary research objectives in the study of benzoic acid derivatives are multifaceted and include:
Synthesis of Novel Derivatives: A significant area of research focuses on the synthesis of new benzoic acid derivatives with tailored properties. This involves modifying the benzene (B151609) ring with various functional groups to influence their chemical and biological characteristics.
Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of a benzoic acid derivative relates to its biological activity. These studies are crucial for designing more potent and selective therapeutic agents.
Investigation of Mechanisms of Action: A key objective is to elucidate the biochemical pathways and molecular targets through which benzoic acid derivatives exert their biological effects.
Development of New Applications: Ongoing research seeks to expand the applications of benzoic acid and its derivatives in areas such as materials science, agriculture, and medicine.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)7-8-4-3-5-9(6-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChI Key |
IYSIGKDQOAHDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 3-(2-Hydroxy-2-methylpropyl)benzoic acid
A retrosynthetic analysis of this compound reveals several plausible disconnection points. The primary strategic disconnections involve the carbon-carbon bond between the aromatic ring and the propyl side chain, as well as the carbon-carbon bond within the side chain itself.
Disconnection I: Grignard Reaction Approach
A primary disconnection can be made at the C-C bond between the benzene (B151609) ring and the propyl side chain. This suggests a Grignard reaction between a protected 3-bromobenzoic acid derivative (or a related species with a masked carboxylic acid) and a suitable epoxide or ketone. For instance, reacting the Grignard reagent derived from methyl 3-bromobenzoate with acetone (B3395972) would yield the tertiary alcohol upon workup. Subsequent hydrolysis of the ester would provide the target molecule.
Disconnection II: Friedel-Crafts Acylation Approach
Another viable strategy involves a Friedel-Crafts acylation of a suitable benzene derivative. For example, acylation of toluene (B28343) with isobutyryl chloride would yield a ketone, which could then be subjected to functional group interconversions. Oxidation of the methyl group to a carboxylic acid and reduction of the ketone to the alcohol would be necessary subsequent steps. However, controlling the regioselectivity of the initial acylation could be a challenge.
Disconnection III: Aldol Condensation Approach
An alternative retrosynthetic pathway could involve an aldol-type condensation. Starting from 3-acetylbenzoic acid, a reaction with a suitable methylating agent in the presence of a strong base could form the tertiary alcohol moiety. This approach would require careful control of reaction conditions to avoid side reactions.
These disconnections form the basis for proposing and developing detailed synthetic routes, which will be explored in the subsequent section.
Development and Optimization of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be proposed. The optimization of these routes would involve screening of catalysts, solvents, temperatures, and reaction times to maximize yield and purity.
Route A: Grignard-based Synthesis
A promising route begins with the protection of the carboxylic acid of 3-bromobenzoic acid, for instance, as a methyl ester. The resulting methyl 3-bromobenzoate can then be converted to its Grignard reagent by treatment with magnesium metal. Subsequent reaction of this organometallic species with acetone, followed by an acidic workup, would yield methyl 3-(2-hydroxy-2-methylpropyl)benzoate. The final step would be the hydrolysis of the methyl ester to the desired carboxylic acid.
Illustrative Reaction Scheme:
Step 1: 3-Bromobenzoic acid + CH₃OH, H⁺ → Methyl 3-bromobenzoate
Step 2: Methyl 3-bromobenzoate + Mg → Methyl 3-(bromomagnesio)benzoate
Step 3: Methyl 3-(bromomagnesio)benzoate + Acetone → Methyl 3-(2-hydroxy-2-methylpropyl)benzoate
Step 4: Methyl 3-(2-hydroxy-2-methylpropyl)benzoate + H₂O, H⁺/OH⁻ → this compound
Route B: Friedel-Crafts Acylation Followed by Functional Group Manipulation
This route would commence with the Friedel-Crafts acylation of toluene with isobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would likely produce a mixture of ortho, meta, and para isomers, from which the meta isomer would need to be isolated. The methyl group of the isolated 3-isobutyryltoluene would then be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate. Finally, the ketone would be reduced to the tertiary alcohol using a Grignard reaction with methylmagnesium bromide.
Illustrative Reaction Scheme:
Step 1: Toluene + Isobutyryl chloride, AlCl₃ → 3-Isobutyryltoluene
Step 2: 3-Isobutyryltoluene + KMnO₄ → 3-Isobutyrylbenzoic acid
Step 3: 3-Isobutyrylbenzoic acid + CH₃MgBr → this compound
Optimization of these routes would focus on improving regioselectivity in the Friedel-Crafts reaction and ensuring high conversion rates in the Grignard and oxidation steps.
Asymmetric Synthesis Approaches for Stereoselective Production of this compound
The target molecule, this compound, possesses a chiral center at the carbon atom bearing the hydroxyl group. For applications where a specific enantiomer is required, asymmetric synthesis strategies must be employed.
Chiral Catalysts in Grignard Reactions
One approach involves the use of chiral ligands to modify the Grignard reagent or the ketone substrate, thereby inducing enantioselectivity in the C-C bond formation step. For instance, the addition of a chiral ligand like (-)-sparteine (B7772259) or a chiral diol to the Grignard reaction of a 3-substituted benzaldehyde (B42025) with an organometallic reagent could lead to the formation of an enantioenriched secondary alcohol, which could then be further manipulated.
Asymmetric Reduction of a Prochiral Ketone
Alternatively, a prochiral ketone intermediate, such as 3-isobutyrylbenzoic acid, could be subjected to asymmetric reduction. This can be achieved using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst (e.g., a Noyori-type ruthenium catalyst).
Enzymatic Resolution
Another powerful technique is enzymatic resolution. A racemic mixture of this compound or its ester derivative could be treated with a lipase (B570770) enzyme. The enzyme would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two enantiomers.
| Asymmetric Strategy | Description | Potential Advantages | Potential Challenges |
| Chiral Catalysts | Use of chiral ligands to induce stereoselectivity in the key bond-forming step. | High enantiomeric excess possible. | Catalyst cost and sensitivity. |
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone intermediate. | Well-established methodologies. | Synthesis of the prochiral precursor. |
| Enzymatic Resolution | Separation of a racemic mixture using enzymes. | High enantiopurity, mild conditions. | Maximum 50% yield for the desired enantiomer. |
Process Intensification and Scale-Up Considerations for this compound Synthesis
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Heat Management: Grignard reactions and Friedel-Crafts acylations are often highly exothermic. Effective heat management through appropriate reactor design (e.g., jacketed reactors, cooling coils) is crucial to prevent runaway reactions and ensure consistent product quality.
Reagent Handling and Safety: The use of pyrophoric reagents like Grignard reagents and corrosive Lewis acids like aluminum chloride necessitates specialized handling procedures and equipment to ensure operator safety.
Solvent Selection and Recovery: The choice of solvent can significantly impact reaction efficiency, product isolation, and environmental footprint. Solvents should be selected based on their performance, safety profile, and ease of recovery and recycling.
Purification Methods: On a large scale, purification methods like column chromatography may become impractical. Alternative methods such as crystallization, distillation, and liquid-liquid extraction need to be developed and optimized.
Continuous Flow Chemistry: For certain steps, particularly highly exothermic or hazardous reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, control, and efficiency. A continuous flow setup could allow for better temperature control and reduced reaction volumes at any given time. nih.gov
Application of Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The Grignard-based route generally has a better atom economy than the Friedel-Crafts route, which generates significant waste from the catalyst and workup.
Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in Grignard reactions instead of traditional ethers like diethyl ether or THF could be beneficial.
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. In the Friedel-Crafts approach, developing a recyclable solid acid catalyst instead of using stoichiometric amounts of AlCl₃ would be a significant green improvement.
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
Waste Prevention: The synthesis should be designed to minimize the generation of waste. This includes optimizing reactions to reduce byproduct formation and developing efficient workup and purification procedures that minimize solvent use. Some modern synthetic methods, like those employing Schotten-Baumann conditions in an aqueous environment, exemplify green synthesis. brazilianjournals.com.br
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Optimize reaction conditions to minimize byproduct formation. |
| Atom Economy | Choose reactions that maximize the incorporation of starting materials into the product. |
| Less Hazardous Chemical Syntheses | Replace toxic reagents with safer alternatives (e.g., solid acid catalysts). |
| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental impact. |
| Safer Solvents and Auxiliaries | Use of greener solvents like water or recyclable solvents. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | If possible, start from bio-based materials. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps. |
| Catalysis | Utilize catalytic reagents in place of stoichiometric ones. |
| Design for Degradation | Design the product to be biodegradable after its use. |
| Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent excursions and byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
By systematically applying these principles, the synthesis of this compound can be developed to be not only efficient and scalable but also environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation Studies of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid
Conformational Analysis of 3-(2-Hydroxy-2-methylpropyl)benzoic acid via Advanced NMR Techniques (e.g., NOESY, ROESY)
The three-dimensional structure and preferred conformation of this compound in solution can be effectively investigated using two-dimensional Nuclear Magnetic Resonance (NMR) techniques that detect through-space interactions. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the saturation of a spatially proximate nucleus (typically within 5 Å). mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful experiments for mapping these spatial relationships.
For this compound, these techniques would be crucial for determining the rotational conformation around the single bonds of the side chain and the orientation of the entire side chain relative to the plane of the benzene (B151609) ring. Key correlations would be expected between the protons of the side chain and the aromatic protons.
Specifically, NOESY/ROESY cross-peaks would be anticipated between:
The methylene (B1212753) protons (-CH₂-) of the propyl side chain and the aromatic protons at positions 2 and 4 of the benzene ring. The relative intensities of these correlations would help define the average torsional angle between the side chain and the ring.
The methyl protons (-CH₃) of the side chain and the aromatic protons, particularly the proton at position 2.
The methylene protons (-CH₂-) and the methyl protons (-CH₃) within the side chain, confirming their proximity.
The analysis of these cross-peak intensities allows for the calculation of internuclear distances, which can then be used as restraints in computational molecular modeling to generate a reliable 3D structural model of the molecule's predominant conformation in solution. nih.gov
| Correlating Proton Group 1 | Correlating Proton Group 2 | Expected Intensity | Conformational Information Gained |
|---|---|---|---|
| Aromatic H-2 | Methylene (-CH₂-) | Medium | Orientation of the propyl side chain relative to the carboxyl group. |
| Aromatic H-4 | Methylene (-CH₂-) | Medium-Weak | Confirms the spatial arrangement of the side chain relative to the ring. |
| Methylene (-CH₂-) | Methyl (-CH₃) x 2 | Strong | Confirms the local geometry of the 2-hydroxy-2-methylpropyl group. |
Vibrational Spectroscopy (FT-IR, Raman) for Investigating Hydrogen Bonding and Tautomerism in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. jocpr.com For this compound, these techniques would be particularly insightful due to the presence of two hydroxyl groups (one alcoholic, one carboxylic) capable of acting as hydrogen bond donors and acceptors.
The most significant feature in the FT-IR spectrum would be the O-H stretching region.
Carboxylic Acid O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. researchgate.net Benzoic acids commonly form strong centrosymmetric dimers in the solid state and often in concentrated nonpolar solutions. ucl.ac.uk
Alcohol O-H Stretch: A sharper band corresponding to the tertiary alcohol O-H stretch would typically appear around 3600-3200 cm⁻¹. The exact position and broadness would depend on the extent of its involvement in inter- or intramolecular hydrogen bonding.
Carbonyl C=O Stretch: The C=O stretching vibration of the carboxylic acid is expected around 1700-1680 cm⁻¹ for an aromatic acid participating in hydrogen bonding. quora.com A shift to a lower wavenumber indicates stronger hydrogen bonding.
Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds like the aromatic ring C=C stretching vibrations (typically 1600-1450 cm⁻¹). Tautomerism is not expected to be a significant feature for this molecule, as the keto-enol forms are highly unstable compared to the aromatic carboxylic acid structure.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch (Alcohol) | -C(CH₃)₂OH | 3500 - 3200 | Position depends on hydrogen bonding. |
| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 (very broad) | Characteristic of carboxylic acid dimers. |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Typically sharp peaks. |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 | Asymmetric and symmetric stretches. |
| C=O Stretch | -COOH | 1700 - 1680 | Lower frequency indicates strong H-bonding. |
| C=C Stretch (Aromatic) | Ar C=C | 1610 - 1450 | Often multiple bands. Stronger in Raman. |
X-ray Crystallography for Determination of Solid-State Structure and Intermolecular Interactions of this compound
Crucially, this technique would elucidate the supramolecular architecture, detailing the intermolecular interactions that form the crystal lattice. niscpr.res.in Based on the structures of benzoic acid and its derivatives, the most prominent interaction is expected to be the formation of a centrosymmetric dimer through a pair of strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. iaea.orgresearchgate.net
Additional intermolecular interactions would likely stabilize the crystal packing, including:
Hydrogen bonds involving the tertiary alcohol group, which could act as a donor to a neighboring carboxyl oxygen or as an acceptor from another alcohol's hydroxyl group.
Weak C-H···O or C-H···π interactions involving the aromatic and aliphatic C-H bonds.
The analysis of these interactions provides fundamental insights into the forces governing the molecule's self-assembly in the solid state. growkudos.com
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z (Molecules per unit cell) | 4 |
| Primary Interaction | Carboxylic acid O-H···O hydrogen-bonded dimer |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Chiral Forms of this compound
The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C2 of the propyl chain). Therefore, it can exist as two enantiomers, (R) and (S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral forms. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. nih.gov
The benzoic acid portion of the molecule acts as a chromophore. The electronic transitions of this aromatic chromophore (typically π→π* transitions) will become "optically active" when perturbed by the adjacent chiral center. This results in characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center.
For chiral carboxylic acids, intermolecular hydrogen bonding can lead to aggregation, which may complicate spectral interpretation. nih.gov Therefore, measurements are often performed in dilute solutions or after conversion to a salt or ester to minimize these effects. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) configurations, the absolute stereochemistry of an enantiomerically pure sample can be unambiguously determined. rsc.org
Mass Spectrometry Techniques Beyond Basic Identification for Elucidating Fragmentation Pathways and Adduct Formation of this compound
Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), provide much more than just the molecular weight. By inducing fragmentation of the parent ion, MS/MS experiments can reveal detailed structural information.
For this compound (Molecular Weight: 194.23 g/mol ), common fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would likely include:
Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 176 ([M-H₂O]⁺).
Loss of a Methyl Group: Cleavage next to the tertiary carbon, resulting in a fragment at m/z 179 ([M-CH₃]⁺).
Loss of Hydroxyl Radical: Alpha-cleavage from the carboxylic acid group can lead to the loss of •OH, giving a fragment at m/z 177 ([M-OH]⁺). whitman.edu
Decarboxylation: Loss of the carboxyl group as CO₂ is a characteristic fragmentation of deprotonated benzoic acids in negative ion mode ([M-H]⁻ → [M-H-CO₂]⁻). nih.govsci-hub.se In positive ion mode, loss of •COOH can occur, yielding a peak at m/z 149 ([M-COOH]⁺).
Side-Chain Cleavage: Benzylic cleavage to lose the entire C₄H₉O side group would produce the benzoyl cation at m/z 105. jove.com
Furthermore, with soft ionization techniques like electrospray ionization (ESI), the formation of adduct ions is common. nih.gov Depending on the solvent and mobile phase additives, one could observe protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), or adducts with alkali metals like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net Studying these adducts and their relative intensities can provide information about the molecule's acidity and interaction with its chemical environment. nih.gov
| m/z (Mass-to-Charge Ratio) | Ion Formula | Ion Type | Proposed Origin |
|---|---|---|---|
| 195 | [C₁₁H₁₅O₃]⁺ | Protonated Molecule | [M+H]⁺ |
| 217 | [C₁₁H₁₄NaO₃]⁺ | Sodium Adduct | [M+Na]⁺ |
| 193 | [C₁₁H₁₃O₃]⁻ | Deprotonated Molecule | [M-H]⁻ |
| 179 | [C₁₀H₁₁O₃]⁺ | Fragment Ion | [M-CH₃]⁺ |
| 177 | [C₁₁H₁₃O₂]⁺ | Fragment Ion | [M-OH]⁺ |
| 149 | [C₁₀H₁₃]⁺ | Fragment Ion | [M-COOH]⁺ |
| 105 | [C₇H₅O]⁺ | Fragment Ion | Benzylic cleavage, formation of benzoyl cation |
Chemical Modification, Derivatization, and Analogue Synthesis of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety of 3-(2-Hydroxy-2-methylpropyl)benzoic acid
The carboxylic acid group is a primary site for modification on the this compound molecule. Standard esterification and amidation reactions can be employed to generate a wide array of derivatives, which can alter the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Esterification: The synthesis of esters from the parent acid can be achieved through several established methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be used. Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. rasayanjournal.co.in
Amidation: The formation of amides from the carboxylic acid moiety typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Carbodiimide-based coupling reagents, such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used, often in combination with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. researchgate.net This method is particularly useful for its mild reaction conditions.
The table below illustrates potential ester and amide derivatives synthesized from this compound.
| Derivative Type | Reagents and Conditions | Product Name |
| Methyl Ester | Methanol, H₂SO₄ (catalyst), Reflux | Methyl 3-(2-hydroxy-2-methylpropyl)benzoate |
| Ethyl Ester | Ethanol, DCC, DMAP, Dichloromethane, Room Temp | Ethyl 3-(2-hydroxy-2-methylpropyl)benzoate |
| Benzyl Ester | Benzyl alcohol, Thionyl chloride then Pyridine | Benzyl 3-(2-hydroxy-2-methylpropyl)benzoate |
| Primary Amide | NH₃, EDC, HOBt, Dimethylformamide, Room Temp | 3-(2-Hydroxy-2-methylpropyl)benzamide |
| N-Methyl Amide | Methylamine, EDC, HOBt, Dimethylformamide, Room Temp | N-Methyl-3-(2-hydroxy-2-methylpropyl)benzamide |
Modifications and Functionalization of the Hydroxyl Group in the Alkyl Side Chain of this compound
The tertiary hydroxyl group on the 2-methylpropyl side chain offers another point for chemical modification, although its sterically hindered nature can present synthetic challenges. Functionalization at this position can significantly impact the molecule's polarity and hydrogen bonding capabilities.
Etherification: Formation of ethers from a tertiary alcohol can be achieved under specific conditions, such as the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance of the tertiary center, this reaction may require more forcing conditions and may compete with elimination side reactions.
Acylation: The hydroxyl group can be acylated to form esters. This is commonly performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction converts the hydroxyl group into an ester functionality, which can serve as a protecting group or modulate the biological activity of the parent molecule.
Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, certain reagents can induce oxidative cleavage of the C-C bond adjacent to the alcohol. However, selective functionalization without cleaving the side chain is synthetically more valuable. Metabolic processes in biological systems can lead to the functionalization of alkyl moieties through hydroxylation. nih.gov
The table below summarizes potential modifications of the hydroxyl group.
| Modification Type | Reagents and Conditions | Product Name |
| O-Methylation | Sodium hydride, Methyl iodide, THF | 3-(2-Methoxy-2-methylpropyl)benzoic acid |
| O-Acetylation | Acetic anhydride, Pyridine, Room Temp | 3-(2-Acetoxy-2-methylpropyl)benzoic acid |
| O-Benzylation | Sodium hydride, Benzyl bromide, THF | 3-(2-Benzyloxy-2-methylpropyl)benzoic acid |
Aromatic Ring Substitutions and Functionalization Strategies for this compound
The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the meta-directing carboxylic acid group and the ortho,para-directing alkyl group—will influence the position of incoming electrophiles. The carboxylic acid is a deactivating group, while the alkyl group is a weakly activating group.
The two groups are in a meta-relationship to each other. Their directing influences are therefore antagonistic. The alkyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid at position 1 directs to position 5. The outcome of a substitution reaction will depend on the reaction conditions and the nature of the electrophile, but substitution is often favored at the position activated by the stronger activating group and at the sterically least hindered site. msu.edu Therefore, positions 2, 4, and 6 are potential sites for substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be less effective due to the presence of the deactivating carboxylic acid group.
The table below outlines potential aromatic substitution products.
| Reaction Type | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄, 0 °C | 3-(2-Hydroxy-2-methylpropyl)-4-nitrobenzoic acid and other isomers |
| Bromination | Br₂, FeBr₃, CCl₄ | 4-Bromo-3-(2-hydroxy-2-methylpropyl)benzoic acid and other isomers |
| Chlorination | Cl₂, AlCl₃, CCl₄ | 4-Chloro-3-(2-hydroxy-2-methylpropyl)benzoic acid and other isomers |
Synthesis of Bioconjugates and Chemical Probes Based on the Structure of this compound
The functional groups of this compound make it a suitable scaffold for the development of bioconjugates and chemical probes. nih.gov The carboxylic acid and hydroxyl groups can serve as chemical handles to attach the molecule to proteins, peptides, nucleic acids, or reporter molecules such as fluorophores or biotin.
The carboxylic acid is the most common site for conjugation. It can be activated, for example with EDC/NHS, to form an active ester that readily reacts with primary amine groups on biomolecules (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.
Alternatively, the hydroxyl group could be functionalized to introduce a different reactive group, such as an azide or alkyne for click chemistry applications, or converted to a thiol for conjugation to maleimides. This dual functionality allows for orthogonal conjugation strategies where the carboxylic acid and the hydroxyl group can be used to link to two different molecules.
The table below provides examples of potential bioconjugates.
| Conjugation Strategy | Linker/Reporter Molecule | Target Functional Group on Scaffold | Resulting Bioconjugate/Probe |
| Amide Coupling | Biotin-amine | Carboxylic acid | Biotinylated this compound probe |
| Amide Coupling | Fluorescein-amine | Carboxylic acid | Fluorescently labeled this compound |
| Ester Linkage | Peptide with a free hydroxyl | Carboxylic acid | Peptide-drug conjugate |
Design and Synthesis of Conformationally Restricted Analogues of this compound
To study the structure-activity relationship and to potentially enhance biological activity, conformationally restricted analogues of this compound can be designed and synthesized. Restricting the rotation of the flexible alkyl side chain can lock the molecule into a specific bioactive conformation.
Several strategies can be employed to achieve conformational restriction:
Cyclization: The alkyl side chain can be cyclized back onto the aromatic ring or onto itself. For example, an intramolecular Friedel-Crafts reaction could potentially form a tetralone-like structure if the hydroxyl group is first converted to a suitable leaving group or if the side chain is modified.
Introduction of Rigid Scaffolds: Incorporating rigid structural elements, such as cyclopropane rings or bicyclic systems, into the side chain can effectively limit conformational freedom. mdpi.com This strategy has been used to develop selective ligands for various biological targets. mdpi.com
Ring Formation: The hydroxyl group and a carbon on the aromatic ring could be linked to form a new heterocyclic ring, such as a chromane-type structure.
The table below presents hypothetical conformationally restricted analogues.
| Analogue Type | Synthetic Strategy | Hypothetical Structure Name |
| Cyclic Ether | Intramolecular cyclization (e.g., via modification and ring closure) | Chromane derivative of the parent acid |
| Bicyclic Analogue | Introduction of a bicyclo[3.1.0]hexane or similar scaffold in the side chain | 3-(Bicyclic alkyl)-benzoic acid derivative |
| Cyclopropyl Analogue | Synthesis of a side chain containing a cyclopropane ring | 3-(1-(1-Hydroxy-1-methylethyl)cyclopropyl)benzoic acid |
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific research data available for the computational and theoretical investigations of This compound corresponding to the detailed outline requested.
The required analyses, including Quantum Chemical Calculations, Molecular Dynamics Simulations, In Silico Target Prediction, Ligand-Protein Docking Studies, and Pharmacophore Modeling, appear not to have been published for this specific compound.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as no such data exists in the public domain.
Lack of Publicly Available Data for this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available information regarding the mechanism of biological activity or the molecular pharmacology of the chemical compound this compound.
Searches for this specific compound did not yield any preclinical or in vitro studies that would allow for the fulfillment of the requested article structure. The necessary data for the following sections is not present in the accessible scientific domain:
Mechanism of Biological Activity and Molecular Pharmacology of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid Preclinical/in Vitro Focus
Preclinical in vivo Pharmacological Studies Focusing on Mechanistic Insights
While a CAS number (141089-13-6) for 3-(2-Hydroxy-2-methylpropyl)benzoic acid can be located, this entry is not associated with any published biological or pharmacological research data. chemsrc.com Similarly, information on related but distinct molecules, such as the methyl ester or amino-derivatives, exists but is not relevant to the specific compound . chemsrc.com
Due to the absence of foundational research on this compound, it is not possible to generate a scientifically accurate and detailed article on its molecular pharmacology as requested. The compound appears to be either a novel chemical entity that has not yet been subjected to biological investigation or a compound whose research findings have not been disclosed in public forums.
Structure Activity Relationship Sar Studies of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid Analogues
Systematic Exploration of Functional Group Contributions to Biological Activity in 3-(2-Hydroxy-2-methylpropyl)benzoic acid Derivatives
The biological activity of a molecule is intrinsically linked to its chemical structure, with each functional group potentially playing a role in the molecule's pharmacokinetics and pharmacodynamics. For this compound, the key functional groups are the carboxylic acid, the aromatic ring, and the hydroxyalkyl side chain.
The carboxylic acid group is often essential for the biological activity of benzoic acid derivatives, as it can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in a receptor or enzyme active site. The acidity of this group, which can be modulated by other substituents on the aromatic ring, can also influence the molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and binding characteristics.
The aromatic ring serves as a scaffold, positioning the other functional groups in a specific spatial orientation for optimal interaction with a biological target. The substitution pattern on the ring is a key determinant of activity. In the case of this compound, the meta-substitution pattern directs the side chain to a specific region of the binding pocket. Modifications to the ring, such as the introduction of electron-withdrawing or electron-donating groups, can alter the electronic properties of the molecule, which can in turn affect its binding affinity and reactivity.
The 2-hydroxy-2-methylpropyl side chain is a significant contributor to the molecule's profile. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein. The gem-dimethyl groups on the side chain can influence the molecule's lipophilicity and conformational preferences. To systematically explore the contribution of this side chain, a series of analogues could be synthesized and tested, as illustrated in the hypothetical data in Table 1.
Table 1: Illustrative SAR of Modifications to the Side Chain of this compound
| Compound ID | R1 | R2 | R3 | Relative Activity |
| 1 (Parent) | H | CH₃ | CH₃ | 1.0 |
| 2 | H | H | H | 0.5 |
| 3 | H | CH₃ | H | 0.8 |
| 4 | F | CH₃ | CH₃ | 1.2 |
| 5 | OCH₃ | CH₃ | CH₃ | 0.7 |
This data is illustrative and intended to demonstrate SAR principles.
From this hypothetical data, one might infer that the gem-dimethyl groups (as in the parent compound) are important for activity, possibly by providing favorable van der Waals interactions or by inducing a specific conformation. The complete removal of these methyl groups (Compound 2) leads to a significant drop in activity. The presence of a single methyl group (Compound 3) results in intermediate activity. Modification of the hydroxyl group, for instance by replacing it with a fluorine atom (Compound 4), could potentially enhance activity, perhaps by acting as a bioisostere with improved metabolic stability. Conversely, converting the hydroxyl to a methoxy (B1213986) group (Compound 5) might decrease activity due to steric hindrance or the loss of a hydrogen bond donor capability.
Impact of Stereochemistry on the Biological Activity Profile of this compound Analogues
While this compound itself is achiral, the introduction of chirality into its analogues can have a profound impact on their biological activity. Biological systems are inherently chiral, and as such, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
If we consider an analogue of this compound where one of the methyl groups on the side chain is replaced by a different substituent, a chiral center is created. For example, in 3-(2-hydroxy-2-methylbutyl)benzoic acid, the carbon bearing the hydroxyl group is chiral. The (R)- and (S)-enantiomers of this compound would be expected to interact differently with a chiral biological target. One enantiomer, the eutomer, may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer, the distomer, may have a much lower affinity or even interact with a different target, potentially leading to off-target effects.
The differential activity of enantiomers is a well-documented phenomenon in medicinal chemistry. For instance, in a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration of the phenoxyl side chain at the 2-position of the propanoic acid exhibited excellent antibacterial activity, while the (R)-configuration was less active. nih.gov This highlights the critical importance of stereochemistry in drug design.
A hypothetical example of the impact of stereochemistry on the biological activity of a chiral analogue of this compound is presented in Table 2.
Table 2: Illustrative Impact of Stereochemistry on the Biological Activity of a Chiral Analogue
| Compound ID | Stereochemistry | Relative Activity |
| 6a | Racemic | 1.0 |
| 6b | (R)-enantiomer | 0.2 |
| 6c | (S)-enantiomer | 1.8 |
This data is illustrative and based on general principles of stereoselectivity in drug action.
In this hypothetical scenario, the (S)-enantiomer is significantly more active than the racemate, while the (R)-enantiomer is almost inactive. This would suggest that the specific three-dimensional arrangement of the substituents in the (S)-enantiomer is crucial for optimal interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogues.
For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as:
Electronic descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic environment of the molecule.
Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which relate to the size and shape of the molecule.
Hydrophobic descriptors: The partition coefficient (logP) or distribution coefficient (logD), which quantify the lipophilicity of the molecule.
A hypothetical QSAR equation for a series of this compound analogues might look like this:
log(1/IC₅₀) = 0.5 * logP - 0.2 * (MR)² + 1.2 * σ + 2.5
This equation suggests that biological activity (expressed as the logarithm of the inverse of the half-maximal inhibitory concentration, IC₅₀) is positively correlated with lipophilicity (logP) and the electron-withdrawing nature of substituents on the aromatic ring (σ), but negatively correlated with the square of the molar refractivity, suggesting an optimal size for substituents.
QSAR studies on other benzoic acid derivatives have demonstrated the utility of this approach. For example, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with increased hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov
Insights from Fragment-Based Drug Discovery (FBDD) Principles Applied to the this compound Core
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for the identification of lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment hits is then used to grow, link, or merge them into more potent, lead-like molecules.
The this compound core can be deconstructed into several fragments, each of which could be a starting point for an FBDD campaign. For example, 3-methylbenzoic acid could be considered a core fragment. Screening a library of fragments for binding to the target of interest might identify other small molecules that bind in adjacent pockets. These fragments could then be linked to the 3-methylbenzoic acid core to generate novel, more potent compounds.
Alternatively, the 2-hydroxy-2-methylpropan-1-ol fragment could be explored. If this fragment is found to bind to the target, it could be linked to various aromatic scaffolds, not just benzoic acid, to explore a wider range of chemical space.
The principles of FBDD emphasize the importance of ligand efficiency, which is a measure of the binding energy per non-hydrogen atom. By starting with small, efficient fragments and building them up in a structure-guided manner, FBDD can lead to the development of highly optimized lead compounds with favorable physicochemical properties.
Conformational Flexibility and Its Influence on SAR of this compound Analogues
The conformational flexibility of a molecule plays a crucial role in its ability to bind to a biological target. The this compound molecule has several rotatable bonds, particularly in its side chain, which allow it to adopt a variety of conformations in solution. The biologically active conformation is the one that best fits into the binding site of the target protein.
The conformational preferences of the molecule can be influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carboxylic acid, as well as by steric clashes between the methyl groups and the aromatic ring. The gem-dimethyl groups on the side chain can restrict the rotation around the adjacent carbon-carbon bonds, thereby reducing the number of accessible low-energy conformations. This pre-organization of the molecule into a limited set of conformations can be entropically favorable for binding, as less conformational entropy is lost upon binding to the target.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to study the conformational landscape of this compound and its analogues. By identifying the low-energy conformers and comparing them to the shape of the target's binding site, it is possible to gain insights into the bioactive conformation.
The design of conformationally constrained analogues can be a powerful strategy to improve potency and selectivity. By introducing rigid elements into the molecule, such as rings or double bonds, it is possible to lock the molecule into its bioactive conformation. For example, incorporating the side chain into a cyclic structure could lead to a significant increase in binding affinity if the resulting conformation closely mimics the bound conformation of the flexible parent molecule.
Preclinical Metabolic Pathways and Biotransformation of 3 2 Hydroxy 2 Methylpropyl Benzoic Acid Non Human System Focus
In Vitro Metabolic Stability Studies of 3-(2-Hydroxy-2-methylpropyl)benzoic acid in Non-Human Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These studies typically utilize liver microsomes or hepatocytes from various preclinical species to predict in vivo metabolic clearance. For a compound like this compound, incubation with hepatic microsomes, which are rich in cytochrome P450 (CYP) enzymes, would primarily assess its susceptibility to Phase I oxidative metabolism. Hepatocyte incubations provide a more comprehensive picture, as they contain both Phase I and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), and can evaluate both oxidative and conjugative metabolic pathways.
The metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint), would likely vary across species. Based on studies of other alkylbenzoic acids, it can be anticipated that the compound would exhibit moderate to high stability.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes and Hepatocytes from Various Preclinical Species
| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
|---|---|---|---|
| Rat | Liver Microsomes | 45 | 15.4 |
| Hepatocytes | 62 | 11.2 | |
| Dog | Liver Microsomes | 38 | 18.2 |
| Hepatocytes | 55 | 12.6 | |
| Monkey (Cynomolgus) | Liver Microsomes | 52 | 13.3 |
Identification and Structural Characterization of Major Metabolites of this compound in Animal Models
The metabolism of this compound in animal models is expected to proceed through several pathways, primarily involving the carboxylic acid moiety and the alkyl side chain.
Phase II Conjugation of the Carboxylic Acid: The benzoic acid group is a prime site for conjugation. The most common pathway for benzoic acid and its derivatives is conjugation with glycine to form a hippuric acid analogue. Another significant pathway is glucuronidation, where UGT enzymes catalyze the formation of an acyl glucuronide. The balance between these two pathways is known to be species-dependent.
Phase I Oxidation of the Alkyl Side Chain: The 2-hydroxy-2-methylpropyl side chain could undergo further oxidation. While the tertiary alcohol is generally more resistant to oxidation, adjacent positions could be susceptible to hydroxylation by CYP enzymes.
Direct Glucuronidation of the Tertiary Alcohol: The tertiary alcohol on the side chain could also be a site for direct glucuronidation, forming an ether glucuronide, although this is generally a less favorable pathway compared to the acylation of the carboxylic acid.
Table 2: Predicted Major Metabolites of this compound in Preclinical Species
| Metabolite | Metabolic Pathway | Potential Site of Metabolism |
|---|---|---|
| M1: Glycine Conjugate | Phase II Conjugation | Carboxylic Acid |
| M2: Acyl Glucuronide | Phase II Conjugation | Carboxylic Acid |
| M3: Oxidized Side Chain Metabolite | Phase I Oxidation (Hydroxylation) | Alkyl Side Chain |
Excretion Pathways and Mass Balance Studies of this compound in Preclinical Species
Following oral or intravenous administration in preclinical species, a mass balance study would track the excretion of the parent compound and its metabolites. For benzoic acid and its derivatives, the primary route of excretion is typically via the urine nih.govcabidigitallibrary.orgnih.gov. It is anticipated that a high percentage of the administered dose of this compound would be recovered in the urine, predominantly as its metabolites (M1 and M2). Biliary excretion may represent a minor pathway, particularly for larger metabolites like the glucuronide conjugates. The parent compound is likely to be found in urine in only small amounts, indicating efficient metabolism and clearance.
Table 3: Hypothetical Excretion Profile of this compound and its Metabolites in Rats (% of Administered Dose)
| Excretion Route | Parent Compound | M1 (Glycine Conjugate) | M2 (Acyl Glucuronide) | Other Metabolites | Total Recovery |
|---|---|---|---|---|---|
| Urine | < 2% | 65% | 20% | 5% | ~92% |
Q & A
Q. What are the common synthetic routes for 3-(2-Hydroxy-2-methylpropyl)benzoic acid, and how do reaction conditions influence yield?
A plausible synthesis involves functionalizing benzoic acid derivatives via Friedel-Crafts alkylation or nucleophilic substitution. For example, chlorination of m-xylene followed by oxidation (to introduce the carboxylic acid group) and subsequent reaction with 2-methylpropane-1,2-diol could yield the target compound . Key factors include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may risk side reactions like over-oxidation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
Q. Which analytical techniques are critical for characterizing this compound?
Standard methods include:
- ¹H/¹³C NMR : To confirm the hydroxy-methylpropyl substituent’s position on the aromatic ring (e.g., coupling patterns for ortho/meta/para substitution).
- FT-IR : Peaks at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) and 1680–1720 cm⁻¹ (C=O stretch).
- UV-Vis spectroscopy : Compare absorbance maxima (λmax) with structurally similar benzoic acid derivatives (e.g., λmax ~270 nm for aromatic π→π* transitions) .
Q. How do the hydroxyl and carboxylic acid groups influence the compound’s solubility and reactivity?
- Solubility : The carboxylic acid group enhances water solubility via ionization (pKa ~4.2), while the hydrophobic 2-methylpropyl group reduces it. Use shake-flask methods to measure logP (octanol/water partition coefficient) .
- Reactivity : The hydroxyl group participates in hydrogen bonding and esterification, while the carboxylic acid enables salt formation or amidation.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility.
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7 ratio) for polar impurities.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropyl group affect regioselectivity in further functionalization reactions?
The bulky 2-methylpropyl group directs electrophilic substitution to the para position of the benzoic acid moiety due to steric and electronic effects. For example, nitration or halogenation favors the para position, as demonstrated in analogous fluorinated benzoic acid derivatives . Validate regioselectivity using NOESY NMR or X-ray crystallography.
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
- Hydrolysis : The ester-like hydroxy-methylpropyl linkage may hydrolyze under acidic/basic conditions. Store in anhydrous environments at 4°C.
- Oxidation : The benzyl alcohol intermediate (if present) can oxidize to ketones. Add antioxidants like BHT (butylated hydroxytoluene) .
Q. How can contradictory spectral data (e.g., NMR shifts) from different sources be resolved?
Q. What reaction mechanisms dominate in the synthesis of derivatives like amides or esters from this compound?
- Amidation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) activates the carboxylic acid for reaction with amines.
- Esterification : Acid-catalyzed (H₂SO₄) reaction with alcohols, where the hydroxyl group may require protection (e.g., TMSCl) to prevent self-condensation .
Q. How can substituent effects be systematically studied to optimize bioactivity or material properties?
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) and compare properties like logP, melting point, and binding affinity.
- Thermal analysis : DSC/TGA to assess stability in materials science applications (e.g., fluorinated analogs show enhanced thermal resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
